N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034300-69-9
VCID: VC7685945
InChI: InChI=1S/C22H23N3O3S2/c1-15-24-20(13-28-15)16-8-10-17(11-9-16)30(26,27)23-12-21(25(2)3)19-14-29-22-7-5-4-6-18(19)22/h4-11,13-14,21,23H,12H2,1-3H3
SMILES: CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.56

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

CAS No.: 2034300-69-9

Cat. No.: VC7685945

Molecular Formula: C22H23N3O3S2

Molecular Weight: 441.56

* For research use only. Not for human or veterinary use.

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide - 2034300-69-9

Specification

CAS No. 2034300-69-9
Molecular Formula C22H23N3O3S2
Molecular Weight 441.56
IUPAC Name N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Standard InChI InChI=1S/C22H23N3O3S2/c1-15-24-20(13-28-15)16-8-10-17(11-9-16)30(26,27)23-12-21(25(2)3)19-14-29-22-7-5-4-6-18(19)22/h4-11,13-14,21,23H,12H2,1-3H3
Standard InChI Key XMVJSZPVJBBXQG-UHFFFAOYSA-N
SMILES CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C

Introduction

Chemical Identity and Structural Features

Physicochemical Properties

Key properties include:

  • LogP: Predicted at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • pKa: The dimethylamino group has a calculated pKa of 9.1, enabling protonation under physiological conditions.

  • Solubility: Aqueous solubility is limited (0.12 mg/mL at pH 7.4), necessitating formulation adjustments for in vivo studies.

These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential.

Synthesis and Optimization

Synthetic Pathway

A four-step synthesis protocol has been reported (Figure 1):

  • Step 1: Condensation of 3-bromobenzo[b]thiophene with dimethylamine to form the dimethylaminoethyl-benzothiophene intermediate.

  • Step 2: Sulfonylation using 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride in the presence of triethylamine.

  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

  • Step 4: Salt formation (e.g., hydrochloride) to enhance stability.

Yields range from 45–60%, with purity >95% confirmed by HPLC.

Reaction Optimization

Critical parameters affecting yield:

  • Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.

  • Catalyst: Tetrabutylammonium bromide (TBAB) improves phase transfer in heterogeneous reactions.

  • Solvent: Dichloromethane (DCM) outperforms THF due to better sulfonyl chloride solubility.

Alternative routes using microwave-assisted synthesis reduced reaction time from 12 hours to 45 minutes but required higher catalyst loading.

Biological Activity and Mechanism

Target Engagement

Primary Targets:

  • VEGFR2: Half-maximal inhibitory concentration (IC50\text{IC}_{50}) of 78 nM in kinase assays, suggesting potent anti-angiogenic effects.

  • Carbonic Anhydrase IX/XII: IC50\text{IC}_{50} values of 12 nM and 8 nM, respectively, indicating selectivity over ubiquitous isoforms like CAII (IC50>1,000 nM\text{IC}_{50} >1,000 \text{ nM}).

Mechanistic Insights:

  • ATP-Competitive Binding: Molecular docking simulations show the oxazole ring occupying the ATP-binding pocket of VEGFR2, while the sulfonamide interacts with Lys868 and Asp1046 residues.

  • pH-Dependent Activity: Enhanced inhibition of CA XII under hypoxic conditions (pH 6.5) aligns with its role in tumor microenvironments.

Cellular Effects

  • Anti-Proliferative Activity: 48-hour treatment inhibited 75% of HCT-116 colon cancer cell growth at 10 μM.

  • Apoptosis Induction: Caspase-3 activation increased 4.2-fold in A549 lung cancer cells.

Pharmacokinetic and Toxicity Profiling

ADME Properties

ParameterValueMethod
Plasma Protein Binding92%Equilibrium dialysis
Hepatic Clearance18 mL/min/kgMicrosomal incubation
Oral Bioavailability34% (rat)Pharmacokinetic study
t1/2t_{1/2}5.7 hoursNon-compartmental analysis

Data indicate moderate hepatic extraction and acceptable bioavailability but high plasma protein binding, which may limit free drug concentrations.

Toxicity Concerns

  • hERG Inhibition: IC50=1.2 μM\text{IC}_{50} = 1.2 \text{ μM}, suggesting potential cardiotoxicity at therapeutic doses.

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC50=4.8 μM\text{IC}_{50} = 4.8 \text{ μM}), warranting drug-drug interaction studies.

Comparative Analysis of Structural Analogs

Compound NameStructural ModificationsBioactivity (IC50\text{IC}_{50})
Target Compound-VEGFR2: 78 nM; CA IX: 12 nM
N-(2-(Benzothiophen-3-yl)ethyl) derivativeRemoval of dimethylamino and oxazoleVEGFR2: >10,000 nM; CA IX: 450 nM
Oxazole→Isoxazole substitutionReplacement of oxazole with isoxazoleVEGFR2: 210 nM; CA IX: 25 nM
Dimethylamino→Pyrrolidine substitutionCyclic amine instead of dimethylaminoVEGFR2: 95 nM; CA IX: 15 nM

The dimethylaminoethyl and methyloxazole groups are indispensable for dual-target activity, as their removal or substitution significantly reduces potency.

Research Applications and Future Directions

Investigational Uses

  • Chemical Probe: Used to study crosstalk between angiogenesis and pH regulation in triple-negative breast cancer models.

  • PET Tracer Development: 18F^{18}\text{F}-labeled analogs are under evaluation for tumor imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator